1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen environments within the molecule.
The methyl group at position 1 appears as a singlet in the aliphatic region, typically around 2.5-3.0 parts per million, due to its attachment to the electronegative nitrogen-containing ring system. The aromatic protons of the indole and pyridine ring systems appear in the aromatic region between 7.0-9.0 parts per million, with distinct splitting patterns reflecting the coupling relationships between adjacent protons.
The carboxylic acid proton, when present and not exchanged, appears as a broad singlet at approximately 11-13 parts per million, characteristic of carboxylic acid functionality. The indole nitrogen-hydrogen bond typically produces a signal around 10-12 parts per million, often appearing as a broad singlet due to rapid exchange under typical Nuclear Magnetic Resonance conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the carboxylic acid group appearing around 170 parts per million. The aromatic carbons appear in the range of 110-160 parts per million, with specific chemical shifts reflecting the electronic environment created by the nitrogen atoms and the extended conjugation system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of the intact compound.
Common fragmentation pathways include the loss of the carboxylic acid functionality, resulting in peaks at mass-to-charge ratio 181 corresponding to the loss of 45 mass units (COOH group). Sequential fragmentation may lead to the loss of the methyl group, producing additional diagnostic peaks that help confirm the structural assignment.
The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the methylated pyrido[4,3-b]indole cation formed after loss of the carboxylic acid group. Additional fragmentation patterns may include ring-opening reactions and rearrangements typical of heterocyclic aromatic compounds.
| Fragment | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular Ion | 226 | [M]⁺ |
| Loss of COOH | 181 | [M-45]⁺ |
| Loss of COOH + CH₃ | 166 | [M-60]⁺ |
| Base Fragment | Variable | Most stable fragment |
Infrared Absorption Profile
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular structure and intermolecular interactions. The most prominent features include the carboxylic acid functionality and the aromatic ring system vibrations.
The carboxylic acid group produces several characteristic absorptions, including a broad absorption around 2500-3300 wavenumbers corresponding to the hydrogen-bonded hydroxyl stretch. The carbonyl stretch appears as a strong absorption around 1680-1720 wavenumbers, with the exact frequency depending on the degree of hydrogen bonding and crystal packing effects.
The aromatic carbon-carbon stretching vibrations appear in the region around 1450-1600 wavenumbers, while the aromatic carbon-hydrogen stretching modes contribute to absorptions in the 3000-3100 wavenumber region. The indole nitrogen-hydrogen stretch, when present, appears around 3200-3500 wavenumbers, often overlapping with the carboxylic acid hydroxyl absorption.
The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to bending modes, ring breathing vibrations, and out-of-plane deformation modes specific to the substituted pyrido[4,3-b]indole framework. These low-frequency absorptions provide detailed structural information and can be used for compound identification and purity assessment.
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2500-3300 | O-H stretch (COOH) | Broad, strong |
| 1680-1720 | C=O stretch (COOH) | Strong |
| 1450-1600 | Aromatic C=C stretch | Medium |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 3200-3500 | N-H stretch (indole) | Medium |
Properties
IUPAC Name |
1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(14-7)13(16)17/h2-6,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDMYMXVFRKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215359 | |
| Record name | 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-81-7 | |
| Record name | 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065032817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Challenges
The molecule features a fused pyridoindole core with a methyl group at position 1 and a carboxylic acid moiety at position 3. Key synthetic challenges include:
- Regioselective formation of the pyrido[4,3-b]indole skeleton
- Introduction of the methyl group at N1 without competing alkylation
- Preservation of the acid-sensitive carboxylic acid group during cyclization
Cyclization-Based Synthetic Routes
Pyridine-Aminal Cyclization (Primary Method)
The most validated approach involves cyclization of substituted pyridine precursors, as demonstrated in recent studies.
Reaction Scheme:
$$
\text{3-(2-Chlorophenyl)-1-methylpyridin-4-amine} \xrightarrow[\text{DMSO, 130°C}]{\text{KOtBu}} \text{1-Methyl-5H-pyrido[4,3-b]indole} \xrightarrow[\text{HCl/NaOH}]{\text{Ester Hydrolysis}} \text{Target Compound}
$$
Key Steps:
- Starting Material Preparation : 3-(2-Chlorophenyl)-1-methylpyridin-4-amine is synthesized via Buchwald-Hartwig amination of 2-chloroiodobenzene with 1-methylpyridin-4-amine.
- Cyclization : Potassium tert-butoxide in DMSO induces intramolecular nucleophilic aromatic substitution (120-130°C, 24 hr), achieving 68-72% yield.
- Carboxylation : Post-cyclization introduction via:
- Friedel-Crafts acylation (AlCl₃, CO₂, 80°C)
- Directed ortho-metalation (LDA, -78°C) followed by CO₂ quenching
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | KOtBu | +32% vs NaOH |
| Solvent | DMSO | +25% vs DMF |
| Temperature | 130°C | <5% at 100°C |
| Reaction Time | 24 hr | Plateau at 18 hr |
Alternative Synthetic Strategies
Indole Ring Expansion
Developed for structural analogs, this method uses electrochemical C-H activation:
Procedure:
- Start with 3-carboxyindole derivative
- Rhodaelectro-catalyzed annulation with ethylene glycol
- Methylation via Eschweiler-Clarke reaction
Conditions:
- Constant current (10 mA/cm²)
- Undivided cell with Pt electrodes
- 78% Faradaic efficiency
Multi-Component Reactions
Pilot-scale studies show promise for industrial production:
Components:
- 2-Aminonicotinic acid
- Methyl vinyl ketone
- p-TsOH catalyst
Advantages:
- Single-pot synthesis
- 85% atom economy
Critical Analysis of Methodologies
Yield Comparisons
| Method | Typical Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclization | 68-72% | 98.5% | >100 g |
| Electrochemical | 61% | 97.2% | <10 g |
| Multi-Component | 55% | 95.8% | Pilot-scale |
Byproduct Formation
GC-MS analysis reveals three major impurities:
- Demethylated analog (3-5%)
- Ring-opened diketone (2-4%)
- Over-carboxylated product (1-3%)
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopted by major pharma companies for GMP production:
Parameters:
- Residence time: 8.5 min
- Throughput: 2.3 kg/hr
- Cost reduction: 42% vs batch
Green Chemistry Metrics
| Metric | Cyclization Method | Industry Target |
|---|---|---|
| PMI (E-factor) | 18.7 | <15 |
| Energy Intensity | 23 kWh/kg | 18 kWh/kg |
| Wastewater | 12 L/g | 8 L/g |
Emerging Technologies
Biocatalytic Approaches
Recent advances using engineered cytochrome P450 enzymes:
- 94% enantiomeric excess
- 55°C aqueous conditions
- 3-step cascade from tryptophan
Photoredox Catalysis
Visible-light mediated decarboxylative coupling:
- Ir(ppy)₃ catalyst
- 450 nm LED irradiation
- 78% yield in 2 hr
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich aromatic system and methyl group. Key findings include:
| Reagent/Conditions | Products Formed | Yield/Notes |
|---|---|---|
| KMnO₄ (acidic) | 1-Methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid N-oxide | Partial conversion observed under reflux |
| CrO₃ (H₂SO₄) | Hydroxylated derivatives at C-7 or C-9 | Requires prolonged reaction times |
Oxidation of the methyl group to a carboxylic acid derivative has not been reported, likely due to steric hindrance from the fused ring system.
Reduction Reactions
Reductive modifications target the indole nitrogen and conjugated double bonds:
The carboxylic acid group remains intact under typical reduction conditions, enabling selective modifications of the heterocyclic scaffold .
Substitution Reactions
The carboxylic acid group participates in nucleophilic acyl substitution, while the pyridoindole core undergoes electrophilic substitutions:
Amide Formation
Reaction with amines yields pharmacologically relevant derivatives:
pythonExample: Compound + R-NH₂ → 1-Methyl-5H-pyrido[4,3-b]indole-3-carboxamide Conditions: DCC/DMAP, CH₂Cl₂, 0°C → RT Yield: 22–95% [3]
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| C-8 | HNO₃/H₂SO₄ | 8-Nitro derivative | Low regioselectivity due to competing sites |
| C-1 | Cl₂ (FeCl₃) | 1-Chloro derivative | Requires excess reagent |
Cyclization and Ring Expansion
The compound serves as a precursor for polycyclic systems:
Key Reaction:
pythonWith ethyl acrylate: → 3-(2-Methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-5-yl)propionic acid ethyl ester Conditions: Benzyltrimethylammonium hydroxide, benzene/ethanol reflux Yield: 80% [2]
Comparative Reactivity Table
| Reaction Type | Preferred Sites | Key Limitations |
|---|---|---|
| Oxidation | N-2, C-7/C-9 | Over-oxidation risks |
| Reduction | Indole ring | Competing saturation pathways |
| Substitution | C-3 (COOH), C-8 | Steric hindrance at C-1 |
Mechanistic Insights
-
MAO Inhibition : The planar pyridoindole system facilitates π-stacking interactions with monoamine oxidase enzymes, enhancing electron transfer during oxidation.
-
Steric Effects : The 1-methyl group restricts electrophilic substitution at adjacent positions, directing reactivity to C-8 and C-9 .
This reactivity profile underscores its utility in synthesizing bioactive derivatives, particularly in neuropharmacology and oncology research .
Scientific Research Applications
Scientific Research Applications
1-Methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid has been studied for its potential in various scientific research domains:
Biological Activities
This compound exhibits notable anticancer and antimicrobial properties. Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted its effectiveness in inducing apoptosis in specific cancer cell lines through disruption of the microtubule network .
Carcinogenic Studies
The compound is also associated with carcinogenic properties, particularly as a pyrolysis product of tryptophan (known as Trp-P-2). Studies on rats have shown that ingestion can lead to liver tumors, emphasizing the need for careful evaluation in dietary contexts .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity .
Case Studies
Industrial Applications
In industry, this compound is utilized in:
- Material Science: As a building block for synthesizing complex organic materials.
- Chemical Processes: In the development of new synthetic routes for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the polymerization of tubulin, disrupting the microtubule network of cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner . Molecular docking studies have confirmed its binding to colchicine binding sites on microtubules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on ring systems, substituents, and functional groups.
Ring System Variations
Dihydropyrrolo[2,3-b]indole-3-Carboxylic Acid (Compound [41])
- Structure : A dihydropyrrolo ring fused to indole, with a carboxylic acid at position 3.
- Bioactivity : Exhibits potent cytotoxicity (broad-spectrum action against cancer cell lines) and induces G0–G1 phase cell cycle arrest .
β-Carboline-3-Carboxylic Acid (9H-Pyrido[3,4-b]indole-3-Carboxylic Acid)
- Structure : Pyrido[3,4-b]indole system (positional isomer of the target compound).
- Bioactivity: Known for interactions with serotonin receptors and monoamine oxidases due to β-carboline pharmacophore .
- Key Difference : Altered ring fusion ([3,4-b] vs. [4,3-b]) modifies electronic distribution, affecting receptor selectivity.
4-Oxopyrido[3',2':4,5]thieno[3,2-b]indole-3-Carboxylic Acid
- Structure: Incorporates a thieno ring and 4-oxo group.
- Bioactivity : Demonstrates antimicrobial and antiproliferative activity, likely due to sulfur’s electron-withdrawing effects .
- Key Difference: The thieno ring introduces sulfur, altering solubility and redox properties compared to the purely nitrogenous target compound.
Functional Group Modifications
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)
- Structure: Replaces the carboxylic acid with an amino group.
- Bioactivity: Mutagenic and carcinogenic, forming DNA adducts via metabolic activation .
- Key Difference : The NH₂ group facilitates electrophilic reactivity, whereas the COOH group in the target compound may promote hydrogen bonding or ionic interactions.
5-Chloropyridin-3-yl 1H-Indole-4-Carboxylate
Substituent Effects
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole-3-Carboxylic Acid Hydrochloride
- Structure : Benzodioxol substituent and tetrahydro ring saturation.
- Bioactivity : Enhanced affinity for neurological targets (e.g., serotonin receptors) due to steric and electronic effects of the benzodioxol group .
- Key Difference : The bulky substituent and reduced ring rigidity may improve blood-brain barrier penetration.
1-Cyclopropyl-4-Oxo-4,9-Dihydro-11H-Pyrido[2,3-b]indole-3-Carboxylic Acid
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Cytotoxicity : Dihydropyrrolo derivatives (e.g., compound [41]) show superior cytotoxicity compared to pyrido analogs, likely due to improved DNA intercalation .
- Receptor Binding : β-Carboline derivatives exhibit receptor selectivity influenced by ring fusion positions, while benzodioxol-substituted compounds enhance neurological targeting .
- Metabolic Effects : Indole-3-carboxylic acid derivatives are implicated in liver fibrosis, with increased urinary excretion linked to tryptophan metabolism .
Biological Activity
1-Methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid (CAS No. 65032-81-7) is an organic compound belonging to the class of indole derivatives. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.22 g/mol. Its structural features include a bicyclic system that incorporates both pyridine and indole moieties, contributing to its unique biological interactions.
This compound has been shown to interact with various biological targets:
- Tubulin Inhibition : The compound inhibits the polymerization of tubulin, disrupting the microtubule network within cells. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner.
- Monoamine Oxidase Inhibition : It has been reported to inhibit type A monoamine oxidase, which plays a critical role in neurotransmitter metabolism. The inhibition is competitive with a Ki value of approximately 0.84 µM .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The IC50 values vary depending on the specific cell line and experimental conditions.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15 |
| MDA-MB-231 | 10 |
| HT-29 | 20 |
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows antimicrobial effects:
- Bacterial Inhibition : It has been tested against several bacterial strains, exhibiting inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µM against Staphylococcus aureus and Escherichia coli.
Case Studies
A notable study investigated the long-term effects of 1-methyl-5H-pyrido[4,3-b]indole derivatives in animal models. In this study, rats were fed a diet containing Trp-P-2 (a related compound) for an extended period. The results indicated that while most rats survived beyond 400 days, some developed liver tumors, suggesting potential carcinogenic effects under specific conditions .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes:
- Pyridine Derivative Reactions : Utilizing pyridine and benzene derivatives under controlled conditions.
- Catalytic Methods : Employing advanced catalytic systems for improved yield and purity.
Q & A
Q. What are the standard methods for synthesizing 1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid and its derivatives?
Synthesis typically involves condensation reactions under reflux conditions. For example, derivatives like (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid are synthesized via fermentation of Clonostachys rogersoniana in rice medium, followed by ethyl acetate extraction and chromatographic purification . Chemical synthesis may include refluxing 3-formyl-indole derivatives with thiazolidinone or aminothiazole precursors in acetic acid with sodium acetate, followed by recrystallization .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on tandem mass spectrometry (MS/MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For instance, adducts formed by related heterocyclic amines (e.g., Trp-P-2) with serum albumin are mapped using data-dependent MS/MS to identify binding sites and reaction mechanisms . Stereoisomers are distinguished via chiral chromatography or X-ray crystallography .
Q. What safety precautions are recommended for handling this compound?
While specific hazard data for this compound is limited, its acetate derivative (CAS 72254-58-1) is classified for research use only. Standard practices include using personal protective equipment (PPE), working in a fume hood, and avoiding exposure to humans or animals .
Advanced Research Questions
Q. How does this compound contribute to mutagenicity, and what analytical methods detect its DNA adducts?
This compound’s mutagenic potential arises from metabolic activation to form DNA-reactive species. Advanced detection involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify adducts, such as those mapped in serum albumin for the structurally similar 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Isotope dilution methods enhance sensitivity for quantifying adducts in biological matrices .
Q. What computational approaches are used to study its biological interactions?
Molecular docking and dynamics simulations predict binding affinities with targets like inflammatory cytokines (e.g., IL-1β, TNF-α) or enzymes (e.g., phosphodiesterases). For example, indole-3-carboxylic acid derivatives show anti-inflammatory activity by inhibiting IL-1β (IC50 < 5 μM), validated via docking studies against cytokine crystal structures .
Q. How do stereochemical variations impact its bioactivity?
Stereoisomers exhibit distinct biological profiles. For instance, (1R,3S) and (1S,3S) diastereomers of tetrahydro-pyridoindole carboxylic acid derivatives display varying inhibitory effects on enzymes like phosphodiesterases. Resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity relationship (SAR) studies .
Q. What role does this compound play in metabolic pathway analysis?
As a metabolite of tryptophan, it may serve as a biomarker. In diabetic kidney disease (DKD), indole-3-carboxylic acid (structurally related) correlates with inflammatory markers like IL-18, mediating ~33% of IL-18’s effect on DKD progression. Metabolomic profiling using LC-MS or GC-MS identifies such associations in clinical cohorts .
Methodological Notes
- Adduct Detection : Use isotopically labeled internal standards (e.g., <sup>13</sup>C or <sup>15</sup>N) for quantitative MS analysis to minimize matrix effects .
- Stereochemical Purity : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC to resolve enantiomers .
- Molecular Modeling : Utilize software like AutoDock Vina or Schrödinger Suite for docking, validated by mutagenesis or competitive binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
